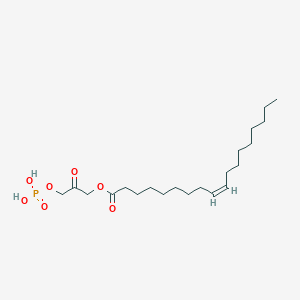
1-Oleoylglycerone 3-phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-oleoylglycerone 3-phosphate is a 1-acylglycerone 3-phosphate in which the acyl group is specified as oleoyl. It is a conjugate acid of a this compound(2-).
Aplicaciones Científicas De Investigación
Introduction to 1-Oleoylglycerone 3-Phosphate
This compound is a glycerophospholipid that plays a significant role in various biological processes, particularly in lipid metabolism and cellular signaling. Its unique structure, characterized by an oleoyl group esterified at the first position of the glycerol backbone and a phosphate group at the third position, enables it to participate in critical pathways within cells. This article explores the diverse applications of this compound, supported by comprehensive data tables and case studies.
Lipid Metabolism Studies
This compound serves as a model compound for studying lipid metabolism. It is involved in the synthesis of phosphatidic acid, a key intermediate in lipid biosynthesis pathways. Research has demonstrated that enzymes like 1-acylglycerol-3-phosphate O-acyltransferases (AGPATs) catalyze the conversion of lysophosphatidic acid to phosphatidic acid, highlighting its importance in lipid homeostasis and energy storage .
Cellular Signaling Pathways
This compound acts as a signaling molecule within cells, influencing various cellular responses. It can bind to specific proteins containing phosphate-binding domains, triggering downstream signaling cascades that modulate processes such as inflammation and cell growth. Elevated levels of this compound have been associated with certain diseases, including cancer and inflammatory conditions, suggesting its potential as a therapeutic target .
Cancer Research
Research indicates that this compound may play a role in cancer progression. Studies have shown that manipulating its levels can affect tumor cell migration and survival rates in various cancer types, including ovarian carcinoma . The compound's involvement in metabolic pathways related to cell proliferation and survival makes it a candidate for further investigation in cancer therapeutics.
Inflammatory Response Studies
The compound has been implicated in inflammatory responses, with research suggesting that it may influence metabolic pathways related to energy homeostasis during inflammation . Understanding its role could lead to novel approaches for treating inflammatory diseases.
Data Table: Key Findings on this compound
Case Study 1: Role in Tumor Cell Migration
A study investigated the effects of this compound on ovarian carcinoma cells. The findings indicated that increased levels of this compound promoted tumor cell migration and were associated with poor survival outcomes. The study suggests that targeting this pathway could provide new avenues for therapeutic intervention in ovarian cancer .
Case Study 2: Inflammation and Lipid Metabolism
Another research project explored the relationship between this compound and inflammatory responses. The study found that manipulating levels of this compound could alter metabolic pathways involved in energy homeostasis during inflammation, indicating its potential role as a biomarker for inflammatory diseases .
Propiedades
Fórmula molecular |
C21H39O7P |
|---|---|
Peso molecular |
434.5 g/mol |
Nombre IUPAC |
(2-oxo-3-phosphonooxypropyl) (Z)-octadec-9-enoate |
InChI |
InChI=1S/C21H39O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(23)27-18-20(22)19-28-29(24,25)26/h9-10H,2-8,11-19H2,1H3,(H2,24,25,26)/b10-9- |
Clave InChI |
YZKFNNQAEBNCEN-KTKRTIGZSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(=O)COP(=O)(O)O |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(=O)COP(=O)(O)O |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OCC(=O)COP(=O)(O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















